molecular formula C13H10BrNO2S B3134685 Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate CAS No. 400082-50-0

Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate

Cat. No. B3134685
CAS RN: 400082-50-0
M. Wt: 324.19 g/mol
InChI Key: WVOMVKCUJJGJTN-UHFFFAOYSA-N
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Description

“Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

“Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate” is a liquid at room temperature. It has a molecular weight of 289.19 .

Scientific Research Applications

Antibacterial Activity

Triazoles, including derivatives like our compound, have demonstrated antibacterial properties . Researchers have explored their potential as antimicrobial agents, and this compound could contribute to combating bacterial infections.

Antifungal Properties

The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with antifungal activity . Investigating its effectiveness against fungal pathogens could be valuable.

Anticancer Research

Triazoles have been studied for their anticancer effects . Our compound’s unique structure warrants investigation into its potential as an anticancer agent. Researchers might explore its interactions with cancer cells and pathways.

Antioxidant Activity

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol motif has been linked to antioxidant properties . Understanding how this compound scavenges free radicals and protects against oxidative stress could be crucial.

Anti-Inflammatory Effects

While not explicitly mentioned in the literature, compounds with similar structures have shown anti-inflammatory activity . Investigating whether our compound exhibits such effects could be worthwhile.

Other Biological Properties

Explore additional biological properties associated with this compound. Consider its potential as an anticonvulsant or other therapeutic applications .

Safety and Hazards

The safety and hazards of a compound are typically determined by its physical and chemical properties, as well as its potential effects on human health and the environment. For “Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate”, the available safety information includes hazard statements such as H302, H315, H319, and H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 4-(4-bromophenyl)sulfanylpyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2S/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOMVKCUJJGJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216581
Record name Methyl 4-[(4-bromophenyl)thio]-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate

CAS RN

400082-50-0
Record name Methyl 4-[(4-bromophenyl)thio]-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400082-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(4-bromophenyl)thio]-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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